molecular formula C9H16N2O B2473710 (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 892579-27-0

(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B2473710
CAS No.: 892579-27-0
M. Wt: 168.24
InChI Key: CJGDDTUSCTYPSQ-UHFFFAOYSA-N
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Description

(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the CAS Registry Number 892579-27-0 and a molecular weight of 168.24 g/mol . Its molecular formula is C 9 H 16 N 2 O . The structure can be represented by the SMILES notation COCCNCc1cccn1C, which defines its molecular backbone consisting of a 1-methyl-1H-pyrrole ring linked via a methylene bridge to a 2-methoxyethylamine group . As a nitrogen-containing heterocyclic amine, this compound serves as a versatile building block or synthetic intermediate in organic chemistry and medicinal chemistry research. Compounds featuring pyrrole rings and alkoxyamine chains are of significant interest in various research fields, including the development of new molecules. The presence of the tertiary amine and pyrrole ring suggests potential for coordination chemistry, possibly acting as a ligand in the synthesis of metal complexes, similar to other pyrrole-derived Schiff bases studied for their biological activities . Researchers may employ this compound in the design and synthesis of more complex molecular architectures for specialized investigative applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-methoxy-N-[(1-methylpyrrol-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-6-3-4-9(11)8-10-5-7-12-2/h3-4,6,10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGDDTUSCTYPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of (1-methyl-1H-pyrrol-2-yl)methanol with 2-methoxyethylamine under appropriate conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituents.

Major Products Formed:

    Oxidation: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted compounds with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethan-1-amine
  • Molecular Formula : C9H16N2O
  • CAS Number : 892579-27-0
  • Molecular Weight : 168.24 g/mol
  • Purity : Typically 95% .

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties. Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study demonstrated that derivatives of this compound could inhibit acetylcholinesterase activity, suggesting potential benefits in treating cognitive decline associated with these diseases .

Antidepressant Activity

The compound's structural similarity to known antidepressants positions it as a candidate for further exploration in mood disorder treatments. Preliminary studies have shown that related compounds can enhance serotonin levels in the brain, which is crucial for mood regulation.

Case Study : Research published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrrole derivatives, including those based on this compound, demonstrating their efficacy in preclinical models of depression .

Polymer Chemistry

In materials science, this compound serves as a versatile building block for synthesizing polymers and copolymers. Its functional groups allow for the formation of cross-linked networks, enhancing material properties such as thermal stability and mechanical strength.

Case Study : A recent project involved using this compound to develop a new class of thermosetting polymers with improved resistance to heat and chemicals. The resulting materials showed promise for applications in aerospace and automotive industries .

Table of Applications

Application AreaDescriptionRelevant Studies
NeuropharmacologyPotential neuroprotective effects; modulation of neurotransmitter systemsJournal of Medicinal Chemistry
Antidepressant ActivityEnhances serotonin levels; potential treatment for mood disordersPreclinical models of depression
Polymer ChemistryBuilding block for thermosetting polymers; improves mechanical propertiesDevelopment of aerospace materials

Mechanism of Action

The mechanism of action of (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2-methoxyethyl)[(1H-pyrrol-2-yl)methyl]amine: Lacks the methyl group on the pyrrole ring.

    (2-ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Has an ethoxy group instead of a methoxy group.

    (2-methoxyethyl)[(1-methyl-1H-pyrrol-3-yl)methyl]amine: The substitution is on the 3-position of the pyrrole ring instead of the 2-position.

Uniqueness: (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific substitution pattern and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an intriguing molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 181.25 g/mol
  • SMILES Notation : CCOC(C1=CN(C=C1)C)N

The compound features a pyrrole ring, which is known for its diverse biological activities, including effects on neurotransmitter systems and potential anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrole, including the compound , exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:

  • Study Findings : A recent study highlighted the antimicrobial efficacy of pyrrole derivatives against Staphylococcus aureus and Escherichia coli, suggesting that the presence of a methoxyethyl group enhances their bioactivity.

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Pyrrole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth:

  • Case Study : In vitro tests demonstrated that certain pyrrole derivatives can significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific compound's mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.

Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects:

  • Target Interactions : The compound likely interacts with various cellular targets, influencing signaling pathways related to cell survival and proliferation. While specific targets remain to be fully characterized, preliminary data suggest involvement with serotonin reuptake transporters (SERT), which are crucial in mood regulation and may link to its antidepressant-like effects .

Research Findings

Research into this compound has revealed promising results across several studies:

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus.
Induced apoptosis in breast cancer cell lines via mitochondrial pathways.
Showed potential interaction with SERT, indicating possible antidepressant effects.

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance activity or reduce toxicity.
  • Clinical Trials : To explore potential therapeutic applications in treating infections or cancers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine, and how can reaction conditions be optimized?

  • The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-methoxyethylamine with (1-methyl-1H-pyrrol-2-yl)methyl chloride in the presence of a base like triethylamine. Solvents such as dichloromethane or tetrahydrofuran are typically used under inert conditions (N₂ or Ar) to prevent oxidation. Catalysts like NaBH₃CN may enhance yields in reductive amination . Optimization includes adjusting stoichiometry (e.g., 1.5–2.0 equivalents of 2-methoxyethylamine) and temperature (20–40°C). Purity is confirmed via TLC or HPLC .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 2.5–3.5 ppm for methoxy protons, δ 6.0–7.0 ppm for pyrrole protons) .
  • X-ray Crystallography: Use SHELX or ORTEP-3 for crystal structure determination. Data collection at low temperatures (100 K) improves resolution .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., m/z 211.14 [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Receptor Binding Assays: Radioligand displacement studies (e.g., for GPCRs or serotonin receptors) using HEK293 cells transfected with target receptors .
  • Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based or colorimetric) to measure IC₅₀ values against enzymes like monoamine oxidases .
  • Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa or HepG2) to assess therapeutic potential .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin 5-HT₂A). Focus on hydrogen bonding with the methoxy group and π-π stacking with the pyrrole ring .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and binding free energy (MM-PBSA/GBSA) .
  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Source Verification: Confirm compound purity via HPLC (>95%) and exclude degradation products .
  • Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number) .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA or Bayesian modeling) to compare datasets from independent studies .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) profile be evaluated?

  • Liver Microsome Assays: Incubate with human or rat microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • Plasma Protein Binding: Equilibrium dialysis to determine unbound fraction .
  • In Silico ADME: Tools like SwissADME predict bioavailability, BBB permeability, and CYP450 interactions .

Q. What synthetic modifications enhance selectivity for specific biological targets?

  • Substituent Variation: Replace the methoxy group with ethoxy or halogen atoms to alter hydrophobicity and H-bonding capacity .
  • Scaffold Hybridization: Fuse the pyrrole ring with pyrazole or indole moieties to explore polypharmacology .
  • Stereochemical Control: Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and compare activity .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash skin with soap/water if exposed. Store at 2–8°C in airtight containers .

Q. How can researchers address low yields in scale-up synthesis?

  • Process Optimization: Switch to flow chemistry for better heat/mass transfer .
  • Purification: Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
  • Catalyst Screening: Test alternatives like Pd/C or Ni catalysts for reductive steps .

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